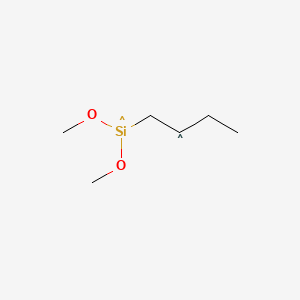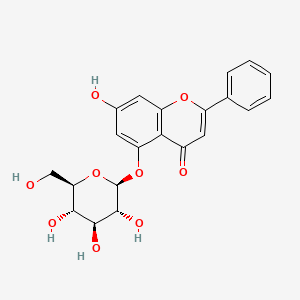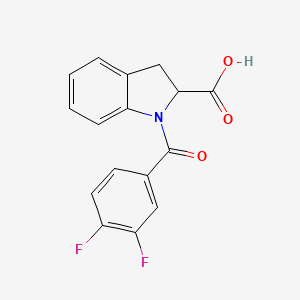![molecular formula C10H11F2NO B1493632 trans-2-[(2,5-Difluorophényl)amino]cyclobutan-1-ol CAS No. 2164704-78-1](/img/structure/B1493632.png)
trans-2-[(2,5-Difluorophényl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of bicyclobutanes, which are among the most highly strained isolable organic compounds. Their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . Numerous creative synthetic strategies exploiting their heightened reactivity have been presented, and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis .Molecular Structure Analysis
The molecular structure of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol consists of a cyclobutane ring, which is one of the smallest fused hydrocarbons and has intrigued generations of chemists for over 100 years . Its molecular structure, with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules, provided the initial challenge—how to prepare such a highly distorted and strained structure .Chemical Reactions Analysis
Bicyclobutanes, like the cyclobutane ring in trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol, have a proclivity as strain-release reagents through their weak central C–C bond. This has been harnessed in a variety of addition, rearrangement, and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds .Applications De Recherche Scientifique
Synthèse de produits naturels contenant du cyclobutane
Les cyclobutanes sont largement distribués dans une variété de produits naturels qui présentent des activités pharmaceutiques diverses et des structures complexes. La [2+2] cycloaddition est une méthode principale pour synthétiser les cyclobutanes, qui sont répandus dans les médicaments et les prototypes de médicaments aux propriétés antibactériennes, antivirales et immunosuppressives .
Développement de médicaments antiviraux
Le motif cyclobutane est un élément structurel clé dans la conception de médicaments antiviraux. Par exemple, les modifications apportées aux composés antiviraux existants en incorporant des structures cyclobutane ont montré qu'elles amélioraient l'efficacité clinique et les propriétés ADMET (absorption, distribution, métabolisme, excrétion et toxicité) .
Progrès en matière de thérapies immunomodulatrices
Les dérivés du cyclobutane sont utilisés dans le développement de thérapies immunomodulatrices. L'introduction du cyclobutane dans la structure moléculaire des médicaments immunosuppresseurs peut entraîner une augmentation de la puissance et de la sélectivité .
Conception de médicaments anticancéreux
Les composés contenant du cyclobutane ont été identifiés comme des agents anticancéreux potentiels. Les propriétés uniques du cyclobutane permettent la conception de molécules qui peuvent interagir avec des cibles biologiques spécifiques impliquées dans la progression du cancer .
Applications en science des matériaux
Catalyse et chimie verte
La structure du composé est bénéfique en catalyse, en particulier dans les applications de chimie verte. Il peut agir comme catalyseur ou comme composant d'un système catalytique qui favorise les réactions chimiques respectueuses de l'environnement .
Mécanisme D'action
The exact mechanism of action of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol is still not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and ion channels. It is thought to act as an agonist at some targets, and an antagonist at others, depending on the specific target and the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol are largely unknown. However, some studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to inhibit the growth of certain types of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages to using trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol in laboratory experiments. It is a relatively small molecule, making it easy to handle and manipulate. It is also relatively stable in aqueous solutions, making it suitable for use in a variety of applications. However, it is also highly reactive, making it difficult to store and handle in large quantities.
Orientations Futures
There are a number of potential future applications for trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol. It could be used as a drug delivery vehicle, or as a building block for the synthesis of more complex molecules. It could also be used in medical diagnostics, as a marker for the detection of specific proteins and other molecules. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic agents and treatments.
Propriétés
IUPAC Name |
(1R,2R)-2-(2,5-difluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-6-1-2-7(12)9(5-6)13-8-3-4-10(8)14/h1-2,5,8,10,13-14H,3-4H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEJERMUKHETRF-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)
